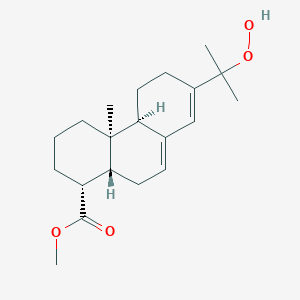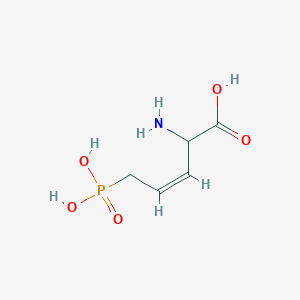
1,1,2-Triphenylpropane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Triphenylpropane-1,2-diol, also known as tris(4-hydroxyphenyl)methane, is a chemical compound that belongs to the class of triarylmethanes. It is widely used in various fields, including the chemical industry, pharmaceuticals, and materials science. This compound has attracted much attention due to its unique structure and properties. In
Wirkmechanismus
The mechanism of action of 1,1,2-Triphenylpropane-1,2-diol is not fully understood. However, it is believed to act as an antioxidant and a radical scavenger. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage in various cell types. Moreover, this compound has been shown to exhibit anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
1,1,2-Triphenylpropane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2-Triphenylpropane-1,2-diol has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. It is also stable under various conditions and can be stored for a long time. However, one of the limitations is that it is insoluble in water, which makes it difficult to use in aqueous solutions. Moreover, this compound has low solubility in organic solvents, which limits its use in some organic reactions.
Zukünftige Richtungen
There are several future directions for the research on 1,1,2-Triphenylpropane-1,2-diol. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which will provide insight into its potential therapeutic applications. Moreover, it is important to develop new synthesis methods for this compound that are more efficient and environmentally friendly. Finally, it is crucial to study the toxicity and safety of this compound in more detail to ensure its safe use in various applications.
Conclusion:
In conclusion, 1,1,2-Triphenylpropane-1,2-diol is a unique and versatile compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound will provide valuable insights into its potential therapeutic applications and contribute to the development of new drugs and materials.
Synthesemethoden
1,1,2-Triphenylpropane-1,2-diol can be synthesized through various methods, including acid-catalyzed condensation of phenol and benzaldehyde, Friedel-Crafts alkylation of benzene with 4-hydroxybenzaldehyde, and palladium-catalyzed coupling reaction of aryl halides with 4-hydroxybenzaldehyde. The most commonly used method is the acid-catalyzed condensation of phenol and benzaldehyde, which produces 1,1,2-Triphenylpropane-1,2-diol with a high yield.
Wissenschaftliche Forschungsanwendungen
1,1,2-Triphenylpropane-1,2-diol has been extensively studied for its various applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as dyes, polymers, and pharmaceuticals. It has also been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt. Moreover, this compound has been used as a chiral auxiliary in asymmetric synthesis, which is a crucial step in the production of many drugs.
Eigenschaften
Produktname |
1,1,2-Triphenylpropane-1,2-diol |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1,1,2-triphenylpropane-1,2-diol |
InChI |
InChI=1S/C21H20O2/c1-20(22,17-11-5-2-6-12-17)21(23,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,22-23H,1H3 |
InChI-Schlüssel |
ZEMRSQHDAGIOTD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
